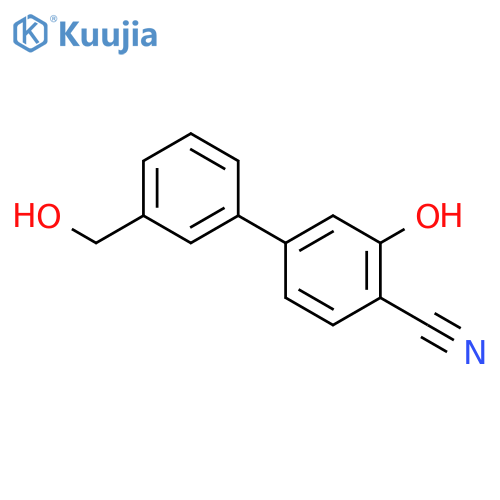Cas no 1261889-03-5 (2-Cyano-5-(3-hydroxymethylphenyl)phenol)

1261889-03-5 structure
商品名:2-Cyano-5-(3-hydroxymethylphenyl)phenol
CAS番号:1261889-03-5
MF:C14H11NO2
メガワット:225.242643594742
MDL:MFCD18314199
CID:2621753
PubChem ID:53219875
2-Cyano-5-(3-hydroxymethylphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-CYANO-5-(3-HYDROXYMETHYLPHENYL)PHENOL
- 2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95%
- 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
- 1261889-03-5
- MFCD18314199
- DTXSID00684667
- 2-Cyano-5-(3-hydroxymethylphenyl)phenol
-
- MDL: MFCD18314199
- インチ: InChI=1S/C14H11NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,16-17H,9H2
- InChIKey: UURMCWNDDVYBHO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 225.078978594Da
- どういたいしつりょう: 225.078978594Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-Cyano-5-(3-hydroxymethylphenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320242-5 g |
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95%; . |
1261889-03-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320242-5g |
2-Cyano-5-(3-hydroxymethylphenyl)phenol, 95%; . |
1261889-03-5 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-Cyano-5-(3-hydroxymethylphenyl)phenol 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1261889-03-5 (2-Cyano-5-(3-hydroxymethylphenyl)phenol) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261889-03-5)

清らかである:99%
はかる:5g
価格 ($):687.0